![molecular formula C14H8ClF3N2O3 B5568215 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-nitrobenzamide](/img/structure/B5568215.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-nitrobenzamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to N-[4-chloro-3-(trifluoromethyl)phenyl]-2-nitrobenzamide typically involves multi-step chemical processes, including nitration, acylation, and sometimes specific modifications to introduce functional groups like trifluoromethyl or nitro groups. For instance, 4-Chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide and related compounds are synthesized and characterized by various spectroscopic methods, indicating complex synthesis routes that can provide insights into the preparation of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-nitrobenzamide (He et al., 2014).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using X-ray diffraction and spectroscopic techniques. These studies reveal the geometrical configuration, molecular dimensions, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which stabilize the molecular structure. For example, the crystal structure of N-phenyl-2-nitrobenzamide shows strong hydrogen bonding, forming chains along the crystal axis, which could be reflective of the structural characteristics of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-nitrobenzamide (Jackson et al., 2002).
Chemical Reactions and Properties
The chemical behavior of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-nitrobenzamide can be inferred from studies on similar compounds. These compounds undergo various chemical reactions, including hydrolysis, reduction, and nucleophilic substitution, depending on the functional groups present. For instance, the reactivity towards nitroreduction significantly impacts the mutagenicity and bioavailability of similar compounds, indicating that chemical modifications can alter the biological activity and physical properties of the molecule (Kapetanovic et al., 2012).
Scientific Research Applications
Synthesis and Crystal Structure
The synthesis and crystal structure analysis of compounds related to N-[4-chloro-3-(trifluoromethyl)phenyl]-2-nitrobenzamide have been extensively studied. These studies provide insights into the relationships between molecular structure and properties such as antitumor activity. For instance, the synthesis of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide revealed its crystal structure and spectroscopic properties, highlighting its antitumor activity based on electrochemical measurements and density functional theory calculations (He et al., 2014). Another study on N-phenyl-2-nitrobenzamide, a potential intermediate in the biosynthesis of acridone alkaloids, detailed its strong hydrogen-bonded molecular structure, contributing to the understanding of its synthetic utility and biological relevance (Jackson et al., 2002).
Biological Activity
Research has also focused on the biological activities of compounds similar to N-[4-chloro-3-(trifluoromethyl)phenyl]-2-nitrobenzamide, such as their antitumor, mutagenicity, and enzyme inhibition effects. For example, a study on 2-chloro-5-nitro-N-phenylbenzamide (GW9662) investigated its bacterial mutagenicity and pharmacokinetic profile, revealing insights into its potential as a cancer chemopreventive agent (Kapetanovic et al., 2012). This highlights the drug's mutagenicity dependence on nitroreduction and its systemic circulation largely in the form of a reduced metabolite.
Polymer Development
Additionally, studies on the development of novel polymers using derivatives of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-nitrobenzamide have shown significant advancements. For instance, novel diamine with sulfone, ether, and amide structure was prepared for the synthesis of thermally stable polyimides, demonstrating the utility of such compounds in the creation of advanced materials with desirable properties (Mehdipour-Ataei et al., 2004).
Antidiabetic Agents
Another application involves the synthesis and evaluation of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as antidiabetic agents, highlighting the potential medicinal applications of derivatives in treating chronic conditions (Thakral et al., 2020).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3N2O3/c15-11-6-5-8(7-10(11)14(16,17)18)19-13(21)9-3-1-2-4-12(9)20(22)23/h1-7H,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPZUGGKOPRFFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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